3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid
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Overview
Description
3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid is an organic compound with the molecular formula C15H15NO4S. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a thienyl group attached to a propanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that benzyloxy carbonyl compounds often act as protective groups in organic synthesis . They can be removed under mild conditions, which may allow the amino group to interact with its targets .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s molecular weight (22322522 g/mol ) suggests it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is known to be exceptionally mild and functional group tolerant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid typically involves the following steps:
Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through the reaction of benzyl chloroformate with an amino acid derivative.
Thienyl Group Introduction: The thienyl group is incorporated via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.
Final Assembly: The final product is obtained by combining the intermediate compounds under specific reaction conditions, which may include the use of solvents like dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of enzyme inhibitors and as a probe for studying biological pathways.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Lacks the thienyl group, making it less versatile in certain reactions.
3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid: Contains an additional methoxy group, altering its reactivity and applications.
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-14(18)9-12(13-7-4-8-21-13)16-15(19)20-10-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLONHMGDZHACPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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